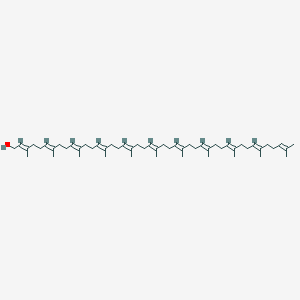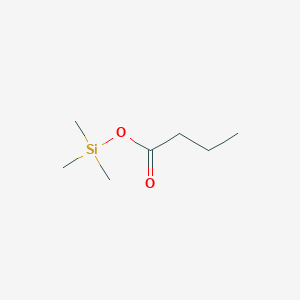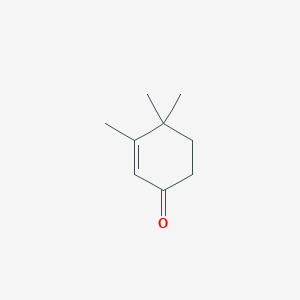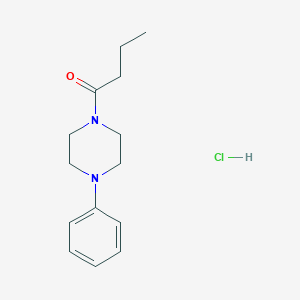
Piperazine, 1-butyryl-4-phenyl-, hydrochloride
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Piperazine, 1-butyryl-4-phenyl-, hydrochloride is a chemical compound that has gained attention in the scientific community due to its potential applications in research. It is a derivative of piperazine, a heterocyclic organic compound that contains a nitrogen atom in its ring structure. Piperazine, 1-butyryl-4-phenyl-, hydrochloride has been synthesized and studied for its mechanism of action, biochemical and physiological effects, and potential applications in scientific research.
作用机制
The mechanism of action of piperazine, 1-butyryl-4-phenyl-, hydrochloride involves its interaction with the dopamine transporter. It binds to the transporter and prevents the reuptake of dopamine into presynaptic neurons. This results in an increase in dopamine levels in the synaptic cleft, which can have various effects on behavior and cognition.
生化和生理效应
The biochemical and physiological effects of piperazine, 1-butyryl-4-phenyl-, hydrochloride are primarily related to its interaction with the dopamine transporter. By blocking the transporter, it can increase dopamine levels in the brain, which can have various effects on behavior and cognition. Additionally, piperazine, 1-butyryl-4-phenyl-, hydrochloride has been shown to have some affinity for other neurotransmitter systems, such as the serotonin transporter.
实验室实验的优点和局限性
One advantage of using piperazine, 1-butyryl-4-phenyl-, hydrochloride in lab experiments is its selectivity for the dopamine transporter. This allows researchers to study the effects of dopamine specifically, without interference from other neurotransmitters. However, one limitation is that its effects on behavior and cognition may be complex and difficult to interpret. Additionally, its potential for abuse and addiction may limit its use in certain settings.
未来方向
There are several potential future directions for research on piperazine, 1-butyryl-4-phenyl-, hydrochloride. One area of interest is in the development of new treatments for addiction and other psychiatric disorders. By studying the effects of dopamine on behavior and cognition, researchers may be able to identify new targets for drug development. Additionally, further research may be needed to fully understand the biochemical and physiological effects of piperazine, 1-butyryl-4-phenyl-, hydrochloride, and its potential applications in other areas of scientific research.
合成方法
Piperazine, 1-butyryl-4-phenyl-, hydrochloride is typically synthesized through the reaction of 4-phenylpiperazine with butyryl chloride in the presence of a base such as sodium hydroxide. The resulting product is then purified and converted into its hydrochloride salt form.
科学研究应用
Piperazine, 1-butyryl-4-phenyl-, hydrochloride has been used in scientific research for a variety of applications. One such application is in the study of neurotransmitter systems in the brain. It has been shown to act as a selective inhibitor of the dopamine transporter, which is involved in the regulation of dopamine levels in the brain. By blocking this transporter, piperazine, 1-butyryl-4-phenyl-, hydrochloride can be used to study the effects of dopamine on behavior and cognition.
属性
CAS 编号 |
18940-63-1 |
|---|---|
产品名称 |
Piperazine, 1-butyryl-4-phenyl-, hydrochloride |
分子式 |
C14H21ClN2O |
分子量 |
268.78 g/mol |
IUPAC 名称 |
1-(4-phenylpiperazin-1-yl)butan-1-one;hydrochloride |
InChI |
InChI=1S/C14H20N2O.ClH/c1-2-6-14(17)16-11-9-15(10-12-16)13-7-4-3-5-8-13;/h3-5,7-8H,2,6,9-12H2,1H3;1H |
InChI 键 |
DIQWNXZDXQZUNE-UHFFFAOYSA-N |
SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=CC=C2.Cl |
规范 SMILES |
CCCC(=O)N1CCN(CC1)C2=CC=CC=C2.Cl |
其他 CAS 编号 |
18940-63-1 |
同义词 |
Piperazine, 1-butyryl-4-phenyl-, hydrochloride |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



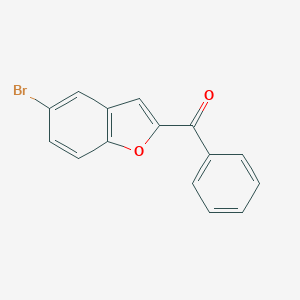
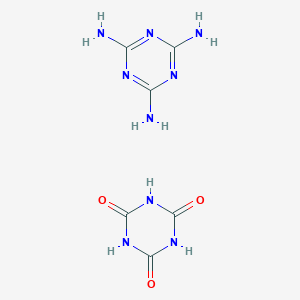
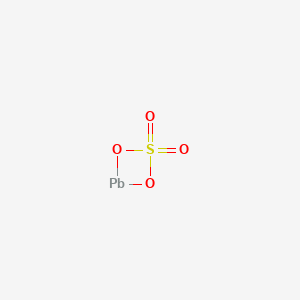
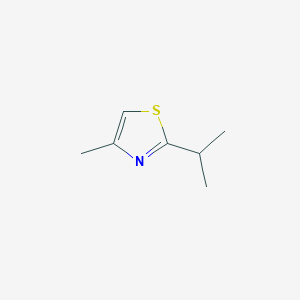
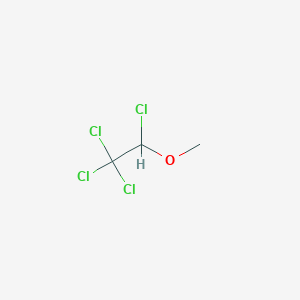
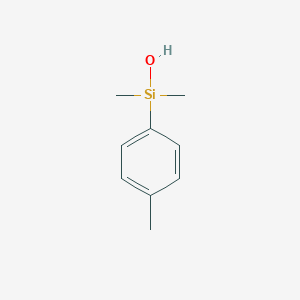
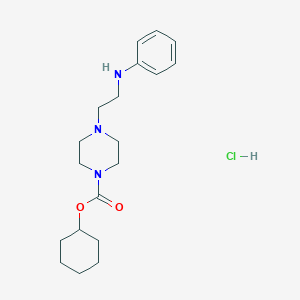

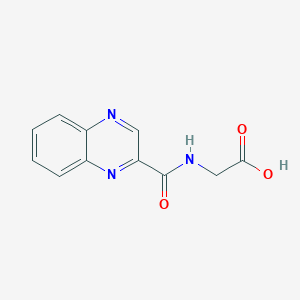
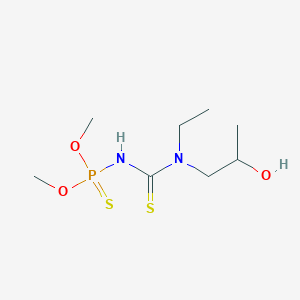
![3-[(4-Aminophenyl)azo]-4,5-dihydroxynaphthalene-2,7-disulphonic acid](/img/structure/B103719.png)
